
2-(Diethylamino)ethanol;hexadecyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethanol;hexadecyl hydrogen sulfate: is a compound that combines the properties of both 2-(Diethylamino)ethanol and hexadecyl hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . Hexadecyl hydrogen sulfate, on the other hand, is a surfactant commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-(Diethylamino)ethanol: can be synthesized through the reaction of diethylamine with ethylene oxide.
Hexadecyl hydrogen sulfate: is usually prepared by the sulfation of hexadecanol with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods:
2-(Diethylamino)ethanol: is produced on an industrial scale using continuous processes where ethylene oxide is reacted with diethylamine in the presence of a solvent.
Hexadecyl hydrogen sulfate: is produced by the direct sulfation of hexadecanol in large reactors, followed by neutralization with a base.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Diethylamino)ethanol can undergo oxidation to form N,N-diethylacetamide.
Substitution: It can also participate in substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Quaternization reactions often use alkyl halides under mild conditions.
Major Products:
Oxidation: N,N-diethylacetamide.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry:
Phase Transfer Catalysts: 2-(Diethylamino)ethanol is used to prepare quaternary ammonium salts, which act as phase transfer catalysts.
CO2 Absorption: It is used in combination with methyldiethanolamine and sulfolane to study CO2 absorption and desorption behaviors.
Biology and Medicine:
Peptide Synthesis: It is used to prepare N-substituted glycine derivatives, which are essential in peptide and protein synthesis.
Industry:
Mechanism of Action
2-(Diethylamino)ethanol:
Molecular Targets: It acts on various molecular targets, including enzymes and receptors involved in metabolic pathways.
Hexadecyl Hydrogen Sulfate:
Comparison with Similar Compounds
N,N-Dimethylethanolamine: Similar in structure but with different alkyl groups.
Triethanolamine: Contains three ethanolamine groups instead of one.
Uniqueness:
2-(Diethylamino)ethanol: is unique due to its high chemical stability and resistance to degradation.
Hexadecyl hydrogen sulfate: is unique for its effectiveness as a surfactant in various industrial applications.
Properties
CAS No. |
64345-99-9 |
|---|---|
Molecular Formula |
C22H49NO5S |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-7(4-2)5-6-8/h2-16H2,1H3,(H,17,18,19);8H,3-6H2,1-2H3 |
InChI Key |
VBLQCDAGFWTUSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Related CAS |
65151-93-1 65122-30-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


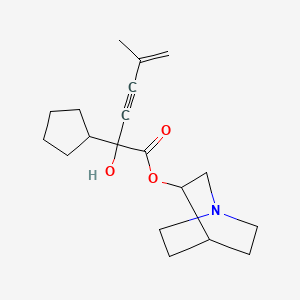

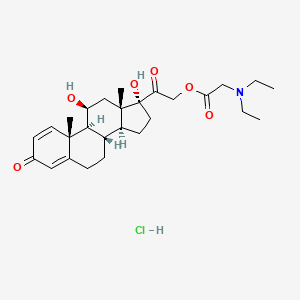
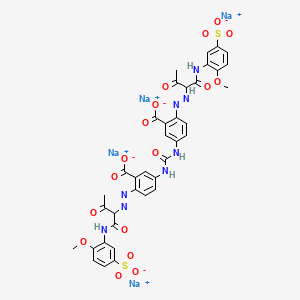
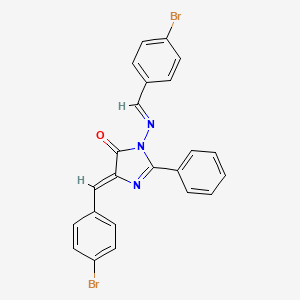



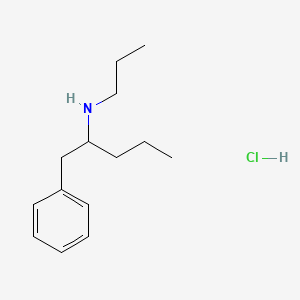
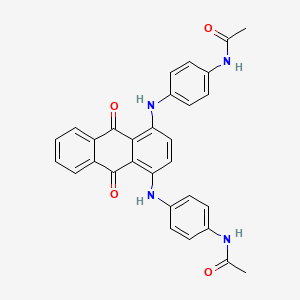
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)


![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
